Benzenesulfonyl chloride, 4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

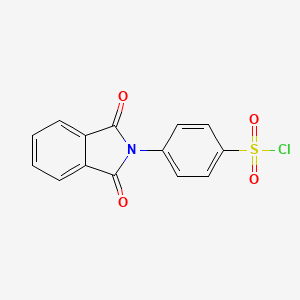

Benzenesulfonyl chloride, 4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)- is a chemical compound with the molecular formula C14H8ClNO4S. It is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals. This compound features a benzenesulfonyl chloride group attached to a 1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl moiety, making it a versatile reagent in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonyl chloride, 4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)- typically involves the reaction of benzenesulfonyl chloride with 4-amino-1,3-dihydro-1,3-dioxo-2H-isoindole. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonyl chloride, 4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)- undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfone derivatives.

Reduction: The compound can be reduced to the corresponding sulfonamide using reducing agents such as lithium aluminum hydride.

Oxidation: Oxidative reactions can convert the sulfonyl chloride group to sulfonic acid derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols are commonly used under mild to moderate conditions.

Reduction: Lithium aluminum hydride or other hydride donors are used under anhydrous conditions.

Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide are employed.

Major Products Formed

Sulfonamides: Formed by reaction with amines.

Sulfonate Esters: Formed by reaction with alcohols.

Sulfones: Formed by reaction with thiols or through oxidation.

Scientific Research Applications

Benzenesulfonyl chloride, 4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-, also known as 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzene-1-sulfonyl chloride, is a chemical compound with diverse applications .

Chemical Information

- IUPAC Name 4-(1,3-dioxoisoindol-2-yl)benzenesulfonyl chloride

- CAS Registry Number 4435-59-0

- Molecular Formula C14H8ClNO4S

- Molecular Weight 321.7 g/mol

Synonyms

- Benzenesulfonyl chloride, 4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-

- DTXSID40541563

- SCHEMBL2416456

- AGN-PC-00MOLA

- CTK1D2479

- AKOS000161004

- AG-C-74146

Applications

While the provided search results do not contain detailed case studies or comprehensive data tables about specific applications of "Benzenesulfonyl chloride, 4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-", they do provide context for its potential use:

- Chemical Synthesis: Benzenesulfonyl chloride derivatives are used in the synthesis of various heterocycles, which have applications in medicinal chemistry and organic synthesis .

- Identification of Compounds: It can be used as an analytical standard to confirm the identification of compounds in complex mixtures .

- Research Reagent: The compound is available for research purposes .

Mechanism of Action

The mechanism of action of benzenesulfonyl chloride, 4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)- involves the reactivity of the sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable sulfonamide or sulfonate ester linkages. These interactions can modify the activity of enzymes or other proteins, thereby influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

Benzenesulfonyl chloride: Lacks the 1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl group, making it less versatile in certain synthetic applications.

4-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)benzenesulfonamide: Contains a sulfonamide group instead of a sulfonyl chloride group, leading to different reactivity and applications.

4-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)benzenesulfonic acid: The sulfonic acid group provides different solubility and reactivity properties.

Uniqueness

The unique combination of the benzenesulfonyl chloride group with the 1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl moiety in benzenesulfonyl chloride, 4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)- provides a versatile platform for various chemical transformations and applications in research and industry.

Biological Activity

Benzenesulfonyl chloride, particularly derivatives like 4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl) , has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a sulfonyl chloride functional group attached to a complex isoindole structure. The molecular formula is C11H8ClO3S, with a molecular weight of approximately 253.69 g/mol. The sulfonyl group enhances the reactivity of the compound, making it a valuable building block in drug development.

Anticancer Activity

Recent studies have demonstrated that derivatives of benzenesulfonyl chloride exhibit significant anticancer properties. For instance, compounds synthesized from this structure have shown promising results against various cancer cell lines.

Table 1: Anticancer Activity of Benzenesulfonyl Derivatives

| Compound | Cell Line | IC50 (μg/mL) | Mechanism of Action |

|---|---|---|---|

| H4 | MCF-7 | 8.66 | Induction of apoptosis |

| H8 | MCF-7 | 52.29 | Cell cycle arrest |

The compound H4 was identified as the most potent in inhibiting the proliferation of MCF-7 cells, with an IC50 value of 8.66 μg/mL, indicating strong anticancer activity compared to other derivatives .

Antibacterial Activity

In addition to anticancer effects, benzenesulfonyl derivatives have demonstrated antibacterial properties. The Kirby-Bauer disc diffusion method was employed to assess the sensitivity of different pathogenic bacterial strains.

Table 2: Antibacterial Activity of Benzenesulfonyl Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| H1 | E. coli | 15 |

| H5 | S. aureus | 20 |

These results indicate that certain derivatives possess significant antibacterial activity, making them potential candidates for further development as antimicrobial agents .

The biological activity of benzenesulfonyl chloride derivatives can be attributed to their ability to interact with specific biological targets:

- MDM2 and MDMX Binding : Compounds derived from benzenesulfonyl chloride have shown moderate to high binding affinity to MDM2 and MDMX proteins, which are critical in cancer cell proliferation and survival. For example, compound A13 exhibited a Ki value of 0.018 μM for MDM2 .

- 5-HT6 Receptor Antagonism : Some derivatives act as antagonists at the 5-HT6 receptor, which is implicated in various neurological disorders. These compounds can modulate neurotransmitter signaling pathways, offering potential therapeutic benefits .

Case Study 1: Synthesis and Evaluation

A study synthesized several aryl sulfonyl derivatives from benzenesulfonyl chloride and evaluated their biological activities against cancer cell lines and bacteria. The results demonstrated that modifications to the sulfonamide structure significantly influenced both anticancer and antibacterial activities .

Case Study 2: Mechanochemical Synthesis

Another approach involved mechanochemical synthesis techniques to create new piperazine derivatives incorporating the benzenesulfonyl moiety. These compounds were evaluated for glioprotective effects and showed promise in reducing cytotoxicity in neurodegenerative models .

Properties

CAS No. |

4435-59-0 |

|---|---|

Molecular Formula |

C14H8ClNO4S |

Molecular Weight |

321.7 g/mol |

IUPAC Name |

4-(1,3-dioxoisoindol-2-yl)benzenesulfonyl chloride |

InChI |

InChI=1S/C14H8ClNO4S/c15-21(19,20)10-7-5-9(6-8-10)16-13(17)11-3-1-2-4-12(11)14(16)18/h1-8H |

InChI Key |

LHLPYYKEYVGQFE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)S(=O)(=O)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.